molecular formula C16H13N3OS B402819 FAK-IN-7

FAK-IN-7

Numéro de catalogue: B402819
Poids moléculaire: 295.4 g/mol
Clé InChI: SIHYHKOFZPWMHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a benzamide moiety. The methyl group on the phenyl ring at the 5-position contributes to lipophilicity, which may influence bioavailability and target binding.

Propriétés

Formule moléculaire

C16H13N3OS

Poids moléculaire

295.4 g/mol

Nom IUPAC

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)

Clé InChI

SIHYHKOFZPWMHZ-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FAK-IN-7 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont généralement des informations exclusives détenues par les sociétés pharmaceutiques et les instituts de recherche. les méthodes générales de synthèse des inhibiteurs de la kinase d'adhésion focale impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions contrôlées de température et de pression .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires applicables aux composés pharmaceutiques. Les méthodes de production se concentreraient également sur la rentabilité et l'extensibilité afin de faciliter une utilisation généralisée dans les milieux de recherche et cliniques .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les mécanismes d'inhibition des kinases et pour développer de nouveaux inhibiteurs présentant des propriétés améliorées. En biologie, this compound est utilisé pour étudier le rôle de la kinase d'adhésion focale dans divers processus cellulaires, notamment la migration, l'adhésion et la survie des cellules.

En médecine, this compound est étudié comme un agent thérapeutique potentiel pour le traitement de divers types de cancer. Sa capacité à inhiber la kinase d'adhésion focale en fait un candidat prometteur pour les thérapies combinées visant à réduire la croissance tumorale et les métastases. De plus, this compound est utilisé dans des études précliniques pour évaluer son innocuité et son efficacité chez les modèles animaux.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la kinase d'adhésion focale. La kinase d'adhésion focale est un médiateur clé dans la transmission des signaux de la matrice extracellulaire au cytoplasme cellulaire. En inhibant la kinase d'adhésion focale, this compound perturbe ces voies de signalisation, ce qui entraîne une réduction de l'adhésion, de la migration et de la prolifération cellulaires. Cette inhibition entraîne finalement une diminution de la croissance tumorale et des métastases.

Les cibles moléculaires de this compound comprennent le domaine kinase de la kinase d'adhésion focale, où il se lie et empêche la phosphorylation de résidus tyrosine spécifiques. Cette liaison inhibe l'activation des voies de signalisation en aval impliquées dans la survie et la prolifération cellulaires.

Applications De Recherche Scientifique

FAK-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of kinase inhibition and to develop new inhibitors with improved properties. In biology, this compound is employed to investigate the role of focal adhesion kinase in various cellular processes, including cell migration, adhesion, and survival .

In medicine, this compound is being explored as a potential therapeutic agent for treating various types of cancer. Its ability to inhibit focal adhesion kinase makes it a promising candidate for combination therapies aimed at reducing tumor growth and metastasis. Additionally, this compound is used in preclinical studies to evaluate its safety and efficacy in animal models .

Mécanisme D'action

FAK-IN-7 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is a key mediator in the transmission of signals from the extracellular matrix to the cell cytoplasm. By inhibiting focal adhesion kinase, this compound disrupts these signaling pathways, leading to reduced cell adhesion, migration, and proliferation. This inhibition ultimately results in decreased tumor growth and metastasis .

The molecular targets of this compound include the kinase domain of focal adhesion kinase, where it binds and prevents the phosphorylation of specific tyrosine residues. This binding inhibits the activation of downstream signaling pathways involved in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their structural modifications are summarized below:

Table 1: Structural Analogs and Substituent Effects
Compound Name Substituents Key Findings Reference
N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Methylphenyl (5-position), benzamide (2-position) Base compound with moderate activity; used as a reference in comparative studies.
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Bromo (benzamide), 2-chlorophenyl (5-position) Exhibited 100% protection against mortality at 60 mg/kg due to electron-withdrawing Br and Cl substituents.
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives (4b–4g) Halogens (Cl, F) or methoxy on benzamide Fluorinated derivatives (4d–4f) showed enhanced lipoxygenase inhibition (IC~50~ = 12–18 µM) compared to chlorinated analogs.
N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) Hydroxy-methoxybenzylidene Demonstrated 64.2% yield and antioxidant activity (ABTS•+ scavenging comparable to trolox).
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives (8a–g) Methoxyphenyl (5-position), nitro (benzamide) Antifungal activity at 100 µg/mL; nitro group enhanced membrane permeability.

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, NO~2~) enhance bioactivity by improving electrophilicity and target binding .
  • Methoxy and hydroxy groups improve solubility and antioxidant capacity but may reduce lipophilicity .

Key Observations :

  • Microwave-assisted synthesis improves yields (75–85%) and reduces reaction times compared to conventional methods .
  • Nitro and halogen substituents generally result in higher melting points (>250°C), correlating with crystalline stability .
Anticancer Activity
  • The bromo-chloro derivative (Table 1) showed 100% protection in mortality assays, surpassing the base compound .
  • N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) induced apoptosis in cancer cells via caspase-3 activation (IC~50~ = 8.2 µM) .
Antimicrobial and Antifungal Activity
  • N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives inhibited Candida albicans (zone of inhibition = 18–22 mm) .
  • Methylthio-propyl derivatives (e.g., from ) showed MIC values of 2–4 µg/mL against Bacillus anthracis .
Antioxidant Activity
  • Compound 9g scavenged ABTS•+ radicals at 85% efficiency (comparable to trolox) .

Activité Biologique

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound classified under the thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

  • Molecular Targets : The compound may interact with specific enzymes or receptors that modulate inflammatory responses or cancer cell proliferation.
  • Pathways Involved : It potentially inhibits key enzymes or signaling pathways that lead to reduced inflammation and tumor growth. For instance, studies have suggested its role in disrupting cell cycle progression in cancer cells .

Antimicrobial Activity

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

  • Mechanism : Similar to other sulfonamides, it may inhibit bacterial growth by targeting essential metabolic pathways.
  • Studies : Research indicates that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, outperforming certain conventional antibiotics in specific assays .

Anticancer Properties

The anticancer potential of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored through various in vitro studies:

  • Cell Lines Tested : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • IC50 Values : In one study, derivatives of thiadiazole exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours.

Synthesis Methods

The synthesis of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:

  • Formation of Thiadiazole Ring : The initial step often includes the reaction of appropriate amines with thioketones or thiosemicarbazides to form the thiadiazole ring structure.
  • Acylation : The benzamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides under controlled conditions to yield the final product.

Study 1: Anticancer Activity

A recent study focused on synthesizing novel thiadiazole derivatives and assessing their anticancer activities. Among these derivatives, those similar to N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide were found to exhibit significant anti-proliferative effects against MCF-7 cells with minimal toxicity towards normal cells .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Results indicated that compounds with a similar structure showed enhanced activity compared to standard treatments like Gentamicin and Ampicillin against E. coli and Pseudomonas aeruginosa .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamideChlorine substitution on phenylAnticancer
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamideFluorine substitution on phenylAntimicrobial
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzeneContains a sulfonamide groupAntimicrobial

Q & A

Q. What are the standard synthetic protocols for N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, a two-step protocol may include:

  • Step 1 : Formation of a 1,3,4-thiadiazole core via cyclization of 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C under reflux .
  • Step 2 : Benzamide coupling via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .
    Microwave-assisted synthesis can enhance reaction efficiency and yield . Purity is confirmed via TLC, and structural validation employs NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and thiadiazole protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bond at ~1.32 Å in the thiadiazole ring) and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369.4 for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate analogs) confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

  • Catalyst selection : Mn(II) catalysts improve cyclization efficiency in thiadiazole formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates during benzamide coupling .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours under reflux) .

Q. What computational methods are used to predict bioactivity?

  • DFT calculations : Analyze electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) and vibrational spectra to correlate structure with antimicrobial activity .
  • Molecular docking : Predict binding affinities to targets like bacterial PFOR enzymes (e.g., binding energy ≤ −8.5 kcal/mol for thiadiazole derivatives) .

Q. How do structural modifications influence pharmacological properties?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability and lipophilicity, improving bioavailability .
  • Hydrogen bonding : Intermolecular N–H···N/F interactions in the crystal lattice correlate with enhanced thermal stability and solubility profiles .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .
  • Solubility adjustments : Co-solvents (e.g., DMSO ≤1% v/v) prevent precipitation in cell-based assays .
  • Metabolite analysis : LC-MS identifies degradation products that may skew activity results .

Methodological Challenges

Q. What are the limitations in characterizing this compound’s stability?

  • Hydrolytic degradation : The thiadiazole ring is susceptible to hydrolysis under alkaline conditions (pH >9), requiring pH-controlled storage .
  • Photodegradation : UV-Vis studies show λmax shifts after prolonged light exposure, necessitating amber vials for long-term stability .

Q. How to design structure-activity relationship (SAR) studies?

  • Analog synthesis : Replace the 4-methylphenyl group with halophenyl (e.g., 4-Cl) or heteroaryl (e.g., pyridyl) moieties .
  • Bioisosteric replacements : Substitute the benzamide with sulfonamide groups to modulate target selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.